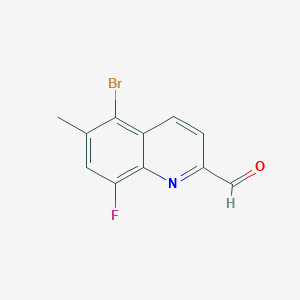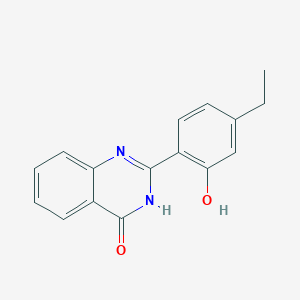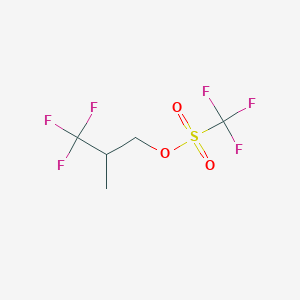![molecular formula C17H13N3 B11854561 3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]isoquinoline CAS No. 7627-26-1](/img/structure/B11854561.png)
3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Tolyl)-[1,2,4]triazolo[3,4-a]isoquinoline: is a heterocyclic compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The structure of 3-(p-Tolyl)-[1,2,4]triazolo[3,4-a]isoquinoline consists of a triazole ring fused to an isoquinoline ring, with a p-tolyl group attached to the triazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyl)-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dihydro-6,7-dimethoxyisoquinoline with nitrilimines, followed by the Claisen–Schmidt condensation with substituted aldehydes using potassium hydroxide as a catalyst . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods: Industrial production of 3-(p-Tolyl)-[1,2,4]triazolo[3,4-a]isoquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-(p-Tolyl)-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazoloisoquinolines with different functional groups.
Aplicaciones Científicas De Investigación
3-(p-Tolyl)-[1,2,4]triazolo[3,4-a]isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 3-(p-Tolyl)-[1,2,4]triazolo[3,4-a]isoquinoline involves several molecular targets and pathways:
Anticancer Activity: The compound induces oxidative stress and DNA damage, leading to apoptosis in cancer cells. It upregulates pro-apoptotic genes such as p53 and Bax, and downregulates proliferative markers like ki67.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell death.
Antiviral Activity: The compound inhibits viral replication by interfering with viral enzymes and proteins.
Comparación Con Compuestos Similares
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline Chalcones: Exhibits significant anticancer activity through cell cycle arrest and apoptosis.
Uniqueness: 3-(p-Tolyl)-[1,2,4]triazolo[3,4-a]isoquinoline is unique due to its specific structure, which allows it to interact with multiple molecular targets. Its ability to induce oxidative stress and DNA damage makes it a promising candidate for anticancer therapy. Additionally, its broad-spectrum antimicrobial and antiviral activities further enhance its potential as a therapeutic agent.
Propiedades
Número CAS |
7627-26-1 |
|---|---|
Fórmula molecular |
C17H13N3 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C17H13N3/c1-12-6-8-14(9-7-12)16-18-19-17-15-5-3-2-4-13(15)10-11-20(16)17/h2-11H,1H3 |
Clave InChI |
KYOSZNVQIYWEOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN=C3N2C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11854512.png)






![1-Phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11854560.png)
![5-Methyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B11854566.png)

